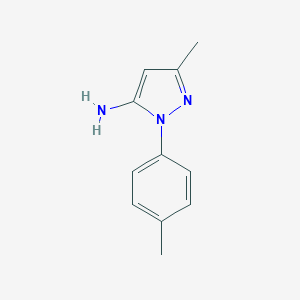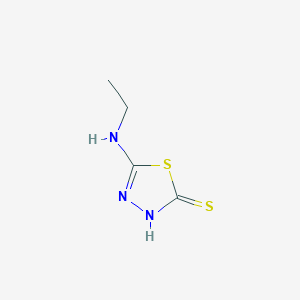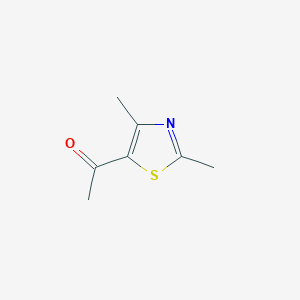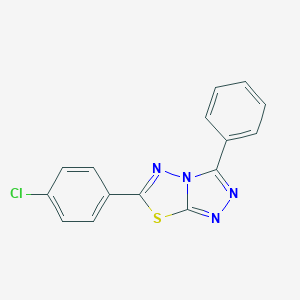
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. The compound is a potential candidate for drug development due to its unique chemical structure and diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation, lower blood glucose levels, and improve insulin sensitivity. The compound has also been shown to have a protective effect on the liver and kidney.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- in lab experiments include its high yield, ease of synthesis, and diverse pharmacological properties. The compound can be easily modified to improve its potency and selectivity. However, the limitations of using the compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl-. One direction is to investigate the compound's potential as an anticancer agent in preclinical and clinical trials. Another direction is to explore the compound's neuroprotective effects and its potential as a treatment for neurodegenerative diseases. The compound can also be further modified to improve its pharmacokinetic properties and reduce its toxicity.
Conclusion:
In conclusion, 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- is a promising compound with diverse pharmacological properties. Its unique chemical structure and potential as a drug candidate have made it a subject of extensive research. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound can lead to the development of novel drugs for various diseases.
Synthesemethoden
The synthesis method of 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- involves the reaction of 4-chlorobenzaldehyde, thiosemicarbazide, and phenylhydrazine in the presence of a catalyst. The reaction proceeds via a multi-step process that includes the formation of an intermediate product, which is then cyclized to form the final product. The yield of the synthesis method is high, and the compound can be easily purified using standard techniques.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- has been extensively studied for its pharmacological properties. The compound has shown potential as an anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory agent. It has also been investigated for its neuroprotective and analgesic effects.
Eigenschaften
CAS-Nummer |
77712-56-2 |
|---|---|
Molekularformel |
C15H9ClN4S |
Molekulargewicht |
312.8 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H9ClN4S/c16-12-8-6-11(7-9-12)14-19-20-13(17-18-15(20)21-14)10-4-2-1-3-5-10/h1-9H |
InChI-Schlüssel |
XZFSXQUAXGRWDI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Andere CAS-Nummern |
77712-56-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



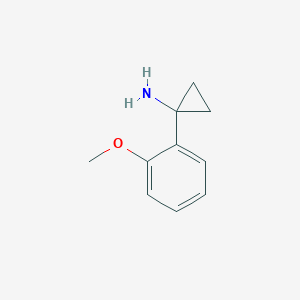
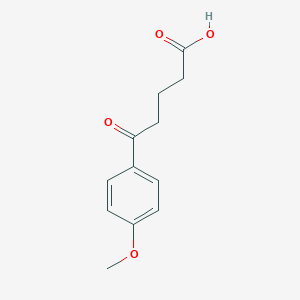
![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)
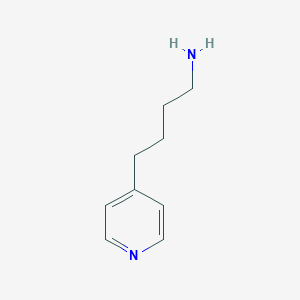

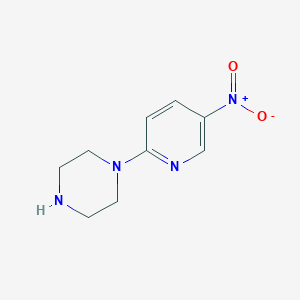
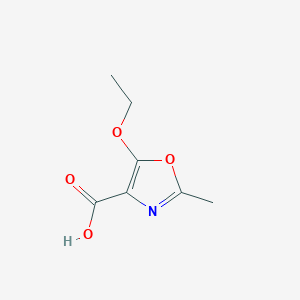
![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)
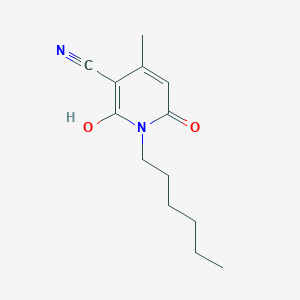
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)
